molecular formula C10H12O4S B132667 Ethyl 2-carboxy-3-(2-thienyl)propionate CAS No. 143468-96-6

Ethyl 2-carboxy-3-(2-thienyl)propionate

Cat. No. B132667
M. Wt: 228.27 g/mol
InChI Key: PMJNEQWWZRSFCE-UHFFFAOYSA-N
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Description

Ethyl 2-carboxy-3-(2-thienyl)propionate is a compound that can be associated with various chemical reactions and has been studied in different contexts, such as in the synthesis of carboxy-functionalized polymers, crystallographic behavior, and electrochromic properties of conducting copolymers. Although the specific compound "Ethyl 2-carboxy-3-(2-thienyl)propionate" is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties have been extensively studied, which can provide insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions and can be influenced by factors such as temperature, solvent, and catalysts. For instance, ethyl 3-aminocrotonate was used in a multicomponent reaction to synthesize a 6-thioxo-1,6-dihydropyrimidine-5-carboxylate derivative under mild conditions . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate reacted with different arylidinemalononitrile derivatives to produce various ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives . These examples demonstrate the versatility of ethyl carboxylate derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of ethyl carboxylate derivatives has been characterized using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate was elucidated using X-ray diffraction, and its molecular geometry was optimized using density functional theory (DFT) . Similarly, the molecular structure and spectroscopic properties of a novel ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate were investigated using DFT and Atoms in Molecules (AIM) theory .

Chemical Reactions Analysis

Ethyl carboxylate derivatives can undergo various chemical reactions, including condensation and carboxylation. For instance, ethyl propionate was converted stereoselectively into geometrical isomers of O-ethyl-O-trimethylsilylmethylketene acetal, which then condensed with aldehydes to give ethyl 2-methyl-3-hydroxy carboxylates . The carboxylation of ethylene with CO2 in the presence of a rhodium catalyst produced propionic acid, ethanol, and ethyl propionate .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl carboxylate derivatives are influenced by their molecular structure. The electrochromic properties of conducting copolymers of 2-[(3-thienylcarbonyl)oxy]ethyl 3-thiophene carboxylate with thiophene and pyrrole were characterized, showing color changes upon oxidation and reduction . The vibrational frequencies and NMR chemical shifts of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate were calculated theoretically and compared with experimental data, demonstrating good agreement .

Scientific Research Applications

Synthesis of Stereoselective Compounds

A significant application of ethyl 2-carboxy-3-(2-thienyl)propionate is in the synthesis of stereoselective compounds. For instance, the compound has been used in the regio- and diastereoselective synthesis, showcasing its utility in obtaining specific stereochemistry which is crucial in drug design and development. An example includes the stereoselective synthesis of anti-ethyl β-thienyl-β-amino-α-hydroxy propionate, highlighting its potential in the preparation of compounds with precise spatial arrangements necessary for biological activity (Solladié-Cavallo et al., 2003).

Electropolymerization

Another intriguing application is in the field of electropolymerization. Ethyl 2-carboxy-3-(2-thienyl)propionate derivatives have been utilized in the electropolymerization processes to produce polymeric materials. These materials exhibit unique properties such as multicolor electrochromism, demonstrating the compound's role in advancing materials science and engineering (Pozo‐Gonzalo et al., 2008).

Advanced Organic Syntheses

Furthermore, the compound finds applications in advanced organic syntheses, serving as a building block for complex molecules. Its reactivity has been exploited in the synthesis of a variety of heterocyclic compounds, including pyrimidines and quinolines, which are of interest due to their pharmaceutical properties. Such syntheses often involve catalytic processes and offer pathways to novel materials and pharmaceuticals (Kitamura et al., 2010).

Chiral Intermediates for Drug Synthesis

One particularly noteworthy application is its role as a chiral intermediate in drug synthesis. Ethyl (S)-3-hydroxy-3-(2-thienyl)propanoate, a derivative of ethyl 2-carboxy-3-(2-thienyl)propionate, acts as a key chiral intermediate for the synthesis of the antidepressant drug duloxetine. This highlights its importance in the pharmaceutical industry, where the synthesis of enantiopure compounds is critical for developing effective and safe medications (Ren et al., 2019).

properties

IUPAC Name

3-ethoxy-3-oxo-2-(thiophen-2-ylmethyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4S/c1-2-14-10(13)8(9(11)12)6-7-4-3-5-15-7/h3-5,8H,2,6H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJNEQWWZRSFCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CS1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30565990
Record name 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid
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Molecular Weight

228.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-carboxy-3-(2-thienyl)propionate

CAS RN

143468-96-6
Record name 1-Ethyl 2-(2-thienylmethyl)propanedioate
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-carboxy-3-(2-thienyl)propionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143468966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxy-3-oxo-2-[(thiophen-2-yl)methyl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30565990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-carboxy-3-(2-thienyl)propionate
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